beta-D-tagatofuranose
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Overview
Description
Beta-D-tagatofuranose: is a rare natural hexoketose and an isomer of D-galactose. It is one of the cyclic forms of D-tagatose, specifically the furanose form. This compound is found in small quantities in various foods such as sterilized and powdered cow’s milk, hot cocoa, and a variety of cheeses, yogurts, and other dairy products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-tagatofuranose can be synthesized from D-galactose using a chemical method with a calcium catalyst. this method has disadvantages such as complex purification steps, chemical waste formation, and by-products formation .
Industrial Production Methods: Biological production of this compound using L-arabinose isomerase has been studied intensively. This enzyme catalyzes the conversion of D-galactose to D-tagatose, owing to the similar configurations of the substrates . The reaction conditions, protein engineering, and immobilization on L-arabinose isomerase are optimized for effective production .
Chemical Reactions Analysis
Types of Reactions: Beta-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.
Major Products: The major products formed from these reactions include derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .
Scientific Research Applications
Beta-D-tagatofuranose has various applications in scientific research:
Chemistry: It is used as an intermediate for the synthesis of other optically active compounds.
Biology: It serves as a plant metabolite and is involved in various metabolic reactions in plants.
Medicine: this compound is explored for its potential health benefits and as a low-calorie sweetener.
Industry: It is used as an additive in detergent, cosmetic, and pharmaceutical formulations.
Mechanism of Action
The mechanism by which beta-D-tagatofuranose exerts its effects involves its role as a reducing sugar. It participates in browning reactions during heat treatment, which is significant in food processing . The molecular targets and pathways involved include its interaction with enzymes like L-arabinose isomerase, which catalyzes its conversion from D-galactose .
Comparison with Similar Compounds
D-galactose: An isomer of beta-D-tagatofuranose and a precursor in its synthesis.
D-fructose: Another hexoketose with similar properties but different applications.
D-glucose: A common hexose sugar with different metabolic pathways.
Uniqueness: this compound is unique due to its rare natural occurrence and its specific applications as a low-calorie sweetener and intermediate in the synthesis of optically active compounds .
Properties
CAS No. |
40461-86-7 |
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Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-DPYQTVNSSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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